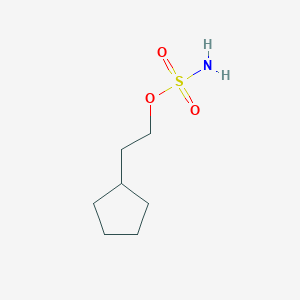

2-Cyclopentylethyl sulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3S |

|---|---|

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-cyclopentylethyl sulfamate |

InChI |

InChI=1S/C7H15NO3S/c8-12(9,10)11-6-5-7-3-1-2-4-7/h7H,1-6H2,(H2,8,9,10) |

InChI Key |

KSCMLEGGFSVCHT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCOS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Cyclopentylethyl Sulfamate

Established Synthetic Pathways for Sulfamate (B1201201) Esters

The synthesis of sulfamate esters can be achieved through several well-documented chemical strategies. These methods generally involve the reaction of an alcohol with a sulfamoylating agent.

A classical and widely utilized method for preparing sulfamate esters is the reaction of an alcohol or phenol (B47542) with a sulfamoyl chloride. sci-hub.se This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent can significantly influence the reaction's efficiency and yield.

The process often begins with the preparation of the sulfamoyl chloride itself. A common method involves the reaction of chlorosulfonyl isocyanate with formic acid. rsc.org The resulting sulfamoyl chloride is then reacted with the desired alcohol. For the synthesis of 2-Cyclopentylethyl sulfamate, this would involve reacting 2-cyclopentylethanol (B41590) with a suitable sulfamoyl chloride.

Various bases have been employed to facilitate this transformation, including triethylamine (B128534), sodium hydride, and 4-(dimethylamino)pyridine (DMAP). sci-hub.se The use of DMAP, in particular, has been shown to allow the sulfamoylation to proceed under mild conditions, often providing excellent yields. sci-hub.se The solvent can also play a crucial role; for instance, N,N-dimethylacetamide (DMA) has been reported to accelerate the reaction compared to other solvents. sci-hub.sersc.org

Table 1: Influence of Base on the Sulfamoylation of 2',3'-O-Isopropylidene Adenosine

| Base | Yield (%) | Reference |

|---|---|---|

| Proton sponge | Trace | sci-hub.se |

| Triethylamine | 52 | sci-hub.se |

| N-Methylmorpholine | 58 | sci-hub.se |

| DBU | 75 | sci-hub.se |

| DMAP | 98 | sci-hub.se |

Data adapted from a study on the sulfamoylation of a protected adenosine, illustrating the significant impact of the chosen base on product yield. sci-hub.se

While the sulfamoyl chloride route is common, alternative methods have been developed to overcome some of its limitations, such as the instability of the sulfamoyl chloride reagent. nih.govacs.org

One significant alternative involves the use of sulfonyl azides . Triflyl azide (B81097) can serve as an efficient diazo transfer reagent for the direct synthesis of sulfonyl azides from stable sulfonamides in a process that is experimentally simple and high-yielding. nih.gov Imidazole-1-sulfonyl azide hydrochloride is another convenient diazo transfer reagent. nih.gov Furthermore, a protocol for converting sulfonyl fluorides into sulfonyl azides using Lewis base activation has been described. researchgate.netorganic-chemistry.org These sulfonyl azide intermediates can then be used in various transformations to access diversely functionalized sulfonamide derivatives. nih.gov

Another innovative approach utilizes hexafluoroisopropyl sulfamate (HFIPS) , a bench-stable solid reagent. nih.govacs.org HFIPS reacts readily with a wide range of alcohols and amines under mild conditions to produce sulfamates and sulfamides. A key advantage of this method is that the only byproduct is hexafluoroisopropanol (HFIP), simplifying purification. nih.govacs.org

A different strategy involves the initial formation of sulfamic acid salts from an amine and a sulfur trioxide complex. nih.govacs.org These salts are then activated, for example with triphenylphosphine (B44618) ditriflate, and trapped with a nucleophile like an alcohol to form the sulfamate ester. nih.govacs.orgacs.orgnih.gov This method is broadly effective for preparing O-alkyl sulfamate esters with varied substituents and can be more effective than sulfamoyl chloride-based procedures for sterically hindered or electron-deficient nucleophiles. nih.govacs.org

Continuous flow chemistry has also been applied to the synthesis of sulfamate esters. A one-flow reaction using inexpensive chlorosulfonic acid can rapidly produce sulfamate esters in high yields under mild conditions. organic-chemistry.org This method offers excellent control over reaction parameters and minimizes the generation of toxic gases. organic-chemistry.org

Table 2: Synthesis of Sulfamoyl Azides from Secondary Amines

| Amine | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| N-Benzyl-N-methylamine | Acetonitrile (B52724) | 1 | 85 | nih.gov |

| Dibenzylamine | Acetonitrile | 1 | 88 | nih.gov |

| Morpholine | Acetonitrile | 1 | 75 | nih.gov |

| Piperidine | Acetonitrile | 1 | 82 | nih.gov |

| Pyrrolidine | Acetonitrile | 1 | 79 | nih.gov |

Data adapted from a study on the synthesis of sulfamoyl azides using an imidazolium-based sulfonyl azide transfer reagent. nih.gov

Optimized Synthesis of this compound

While specific literature on the optimized synthesis of this compound is not available, principles from general sulfamate synthesis can be applied to develop efficient protocols.

For the large-scale or industrial production of this compound, efficiency and scalability are paramount. A one-flow synthesis, as described for other N-substituted sulfamate esters, could be an ideal approach. organic-chemistry.org Such a system, potentially using chlorosulfonic acid and 2-cyclopentylethanol, would allow for rapid reaction times (on the order of seconds to minutes), high yields, and simplified purification, making it a valuable strategy for scalable synthesis. organic-chemistry.org

Alternatively, methods that avoid unstable intermediates would be advantageous. The use of a stable, solid reagent like hexafluoroisopropyl sulfamate (HFIPS) for the sulfamoylation of 2-cyclopentylethanol could provide a practical and scalable route, as it involves mild conditions and a simple workup. nih.govacs.org Similarly, the synthesis via a sulfamic acid salt intermediate, formed from 2-cyclopentylethylamine and a sulfur trioxide complex, followed by esterification, could offer a robust and scalable pathway. acs.org

The issue of stereochemical control arises when a molecule contains chiral centers. The starting material for the synthesis of the title compound, 2-cyclopentylethanol, is achiral. Therefore, the synthesis of this compound itself does not involve the creation of a stereocenter, and stereochemical control is not a factor.

However, if chiral analogues were to be synthesized, for instance, by introducing a chiral center on the cyclopentyl ring or by using a chiral amine to form an N-substituted sulfamate, then stereocontrol would become critical. In such cases, synthetic methods would need to be chosen that can either control the formation of the new stereocenter (diastereoselective or enantioselective synthesis) or proceed without affecting existing stereocenters. google.com For example, syntheses starting from optically active precursors would require conditions that prevent racemization. google.com

Derivatization Strategies for Structural Exploration of this compound Analogues

To explore the chemical space around this compound, derivatization can be performed on either the cyclopentylethyl moiety or the sulfamate group.

Modification of the sulfamate nitrogen is a common strategy for creating analogues. google.com A variety of N-substituted analogues of this compound could be prepared using the synthetic methods described previously, such as reacting 2-cyclopentylethanol with different N-substituted sulfamoyl chlorides or by using a range of primary or secondary amines in the sulfamic acid salt activation method. acs.org This would allow for the introduction of various alkyl, aryl, or heterocyclic groups onto the nitrogen atom.

Alternatively, the 2-cyclopentylethyl portion of the molecule could be modified. For example, analogues could be synthesized from different substituted cyclopentylethanols. The synthesis of various compounds containing a 2-cyclopentylethyl group has been documented, suggesting that a range of precursors could be accessible. nih.govprepchem.comprepchem.com These modified alcohols could then be converted to their corresponding sulfamate esters, leading to a library of analogues with diverse functionalities on the carbocyclic ring system.

Modifications on the Cyclopentyl Moiety

The cyclopentyl ring of this compound offers several avenues for structural diversification. These modifications can alter the steric bulk, lipophilicity, and conformational properties of the molecule.

C-H Functionalization:

Direct functionalization of the C-H bonds on the cyclopentyl ring is a powerful strategy for introducing new substituents. Transition metal-catalyzed reactions, for instance, can enable the site-selective introduction of various functional groups. epfl.chnih.govrsc.org Palladium-catalyzed C-H arylation can be employed to introduce aryl groups, which can be valuable for exploring structure-activity relationships. nih.gov The regioselectivity of such reactions can often be directed by the existing functional groups within the molecule.

Ring Expansion and Contraction:

The cyclopentyl ring can be expanded to a cyclohexyl ring or contracted to a cyclobutyl ring through various rearrangement reactions. wikipedia.orgchemistrysteps.com Ring expansion can be achieved through reactions like the Tiffeneau-Demjanov rearrangement, which typically involves the treatment of a β-amino alcohol with nitrous acid. baranlab.org Conversely, ring contraction can be accomplished via reactions such as the Favorskii rearrangement of an α-halocyclohexanone derivative. wikipedia.org These transformations significantly alter the ring strain and the spatial arrangement of the substituents.

Introduction of Functional Groups via Ring-Opening and Closing Strategies:

Functionalized cyclopentane (B165970) derivatives can be synthesized through ring-closing metathesis of appropriate diene precursors, which can then be converted to the desired sulfamate. nih.gov This approach allows for the introduction of a wide array of functional groups on the cyclopentyl ring at specific positions.

Table 1: Representative Modifications on the Cyclopentyl Moiety

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| C-H Arylation | Pd(OAc)₂, Ligand, Aryl Halide, Base | Aryl-substituted cyclopentyl derivative |

| Ring Expansion | HONO, H₂O | Cyclohexyl derivative |

| Ring Contraction | Base (e.g., NaOMe) on an α-halocyclohexanone precursor | Cyclobutyl derivative |

| Hydroxylation | Oxidizing agents (e.g., KMnO₄, OsO₄) | Hydroxylated cyclopentyl derivative |

Alterations to the Ethyl Linker

Chain Extension and Shortening:

The length of the alkyl chain can be modified to explore the impact of distance between the terminal groups. Chain extension can be achieved through standard homologation sequences, for example, by converting a terminal alcohol to a halide, followed by cyanation and subsequent reduction. Conversely, chain shortening could be accomplished through oxidative cleavage of a precursor with a longer chain.

Functional Group Interconversion:

The ethyl linker can be a site for the introduction of various functional groups. google.comub.eduimperial.ac.ukyoutube.com For instance, if a precursor with a double bond in the linker is used, it can be subjected to dihydroxylation to introduce vicinal diols, or epoxidation followed by ring-opening with various nucleophiles to install a range of functionalities.

Introduction of Heteroatoms:

The carbon backbone of the ethyl linker could potentially be replaced with a heteroatom, such as oxygen or nitrogen, to create ether or amine linkages. This would be achieved through the synthesis of the corresponding cyclopentyl ethanolamine (B43304) or cyclopentyl ethoxyamine precursors, followed by sulfamoylation.

Table 2: Potential Alterations to the Ethyl Linker

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| Chain Extension | 1. PBr₃ 2. NaCN 3. H₂, Catalyst | 3-Cyclopentylpropyl sulfamate |

| Dihydroxylation (from an unsaturated precursor) | OsO₄, NMO | Dihydroxylated linker derivative |

| Epoxidation and Ring-Opening (from an unsaturated precursor) | 1. m-CPBA 2. Nu-H, Acid or Base catalyst | Functionalized linker with a hydroxyl group |

Chemical Diversification of the Sulfamate Functional Group

The sulfamate group is a key functional moiety that can undergo a variety of chemical transformations, primarily at the nitrogen atom.

N-Alkylation and N-Arylation:

The nitrogen atom of the sulfamate can be alkylated or arylated to introduce a wide range of substituents. N-alkylation can be achieved by treating the sulfamate with an alkyl halide in the presence of a base. libretexts.orgallen.inunacademy.comyoutube.comresearchgate.net N-arylation can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates.

Reaction with Electrophiles:

The sulfamate nitrogen can react with various electrophiles. For example, acylation with acyl chlorides or anhydrides would yield N-acylsulfamate derivatives. Reaction with isocyanates would lead to the formation of N-carbamoylsulfamates.

Conversion to Sulfamides:

The sulfamate ester can be converted to a sulfamide (B24259) by reaction with an amine. This transformation typically requires activation of the sulfamate group.

Table 3: Examples of Chemical Diversification of the Sulfamate Group

| Transformation | Reagents and Conditions | Product Type |

|---|---|---|

| N-Methylation | CH₃I, K₂CO₃, DMF | N-Methyl-2-cyclopentylethyl sulfamate |

| N-Acetylation | Acetyl chloride, Pyridine | N-Acetyl-2-cyclopentylethyl sulfamate |

| Reaction with Phenyl Isocyanate | Phenyl isocyanate, Et₃N | N-(Phenylcarbamoyl)-2-cyclopentylethyl sulfamate |

Isotopic Labeling Approaches for Research Applications

Isotopic labeling of this compound is crucial for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. acanthusresearch.comacs.orgmusechem.comacs.orgkit.edu Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and oxygen-18 (¹⁸O) are commonly used. nih.govau.dkresearchgate.netrsc.orgresearchgate.netbiorxiv.orgnih.gov

Deuterium (²H) Labeling:

Deuterium can be incorporated at various positions in the molecule.

Cyclopentyl Moiety: The cyclopentyl ring can be deuterated by using a deuterated starting material, such as cyclopentanone-d8, in the synthesis. Alternatively, H/D exchange reactions on the final compound or a precursor, often catalyzed by a metal catalyst in the presence of D₂ gas or a deuterated solvent like D₂O, can be employed.

Ethyl Linker: The ethyl linker can be deuterated by using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), in the synthesis of the 2-cyclopentylethanol precursor.

Carbon-13 (¹³C) Labeling:

Carbon-13 can be introduced by using ¹³C-labeled building blocks in the synthesis.

Cyclopentyl Moiety: A ¹³C-labeled cyclopentyl precursor, which could be prepared from smaller ¹³C-labeled fragments, would be required.

Ethyl Linker: ¹³C-labeled ethylene (B1197577) oxide or a ¹³C-labeled ethyl halide could be used to construct the ethyl linker. For instance, reacting a cyclopentyl Grignard reagent with ¹³C₂-ethylene oxide would introduce two ¹³C atoms into the linker.

Nitrogen-15 (¹⁵N) and Oxygen-18 (¹⁸O) Labeling:

The sulfamate group is the target for ¹⁵N and ¹⁸O labeling.

Nitrogen-15 Labeling: ¹⁵N-labeled sulfamoyl chloride or a related sulfamoylating agent, synthesized from ¹⁵N-ammonia or another ¹⁵N source, would be used in the final step of the synthesis.

Oxygen-18 Labeling: ¹⁸O-labeling of the sulfamate group is more challenging but could potentially be achieved by using ¹⁸O-labeled sulfur trioxide or a related sulfonating agent in the synthesis of the sulfamoyl chloride precursor.

Table 4: Isotopic Labeling Strategies for this compound

| Isotope | Position | Labeling Reagent/Method |

|---|---|---|

| ²H (D) | Cyclopentyl Ring | Catalytic H/D exchange with D₂O |

| ²H (D) | Ethyl Linker | Reduction of a precursor with LiAlD₄ |

| ¹³C | Ethyl Linker | Use of ¹³C₂-ethylene oxide in synthesis |

| ¹⁵N | Sulfamate Group | Use of H₂¹⁵NSO₂Cl for sulfamoylation |

| ¹⁸O | Sulfamate Group | Synthesis from ¹⁸O-labeled precursors |

Molecular Mechanism of Action and Target Engagement Studies of 2 Cyclopentylethyl Sulfamate

Identification and Validation of Biological Targets

There is no available information on the biological targets of 2-Cyclopentylethyl sulfamate (B1201201).

Affinity Chromatography and Pull-Down Assays

No studies utilizing affinity chromatography or pull-down assays to identify the binding partners of 2-Cyclopentylethyl sulfamate have been found in the scientific literature.

Proteomics-Based Target Deconvolution Strategies

There are no published reports of proteomics-based strategies being used to deconvolute the biological targets of this compound.

Characterization of Enzyme Inhibition or Receptor Binding Kinetics

Specific data on the enzyme inhibition or receptor binding kinetics of this compound is not available.

Determination of Inhibition Constants (e.g., Ki, IC50) and Binding Affinities

No inhibition constants (such as K_i or IC₅₀ values) or binding affinity data for this compound have been reported.

Reversibility and Irreversibility Studies of Target Interactions

Without an identified target, studies on the reversibility of interactions for this compound have not been conducted or published.

Selectivity and Specificity Profiling Against Relevant Target Families

There is no information available regarding the selectivity and specificity profile of this compound against any family of biological targets.

Elucidation of Molecular Interaction Modes (e.g., allosteric vs. orthosteric binding)

The molecular mechanism of this compound and related compounds is centered on its engagement with the enzyme human histidine triad (B1167595) nucleotide binding protein 1 (hHint1) . maayanlab.cloudacs.orggoogle.com This enzyme is a member of the histidine triad (HIT) superfamily and functions as a nucleoside phosphoramidase, hydrolyzing substrates like purine (B94841) nucleotide phosphoramidates. maayanlab.cloudgenecards.org Due to its role in a variety of cellular processes, including the modulation of signaling pathways in the central nervous system (CNS), hHint1 has emerged as a significant research target. google.com

Inhibitors such as this compound are designed as nucleotidomimetics, meaning they mimic the structure of natural nucleotide substrates of hHint1. acs.org This design strategy strongly indicates an orthosteric mode of binding. Orthosteric binding occurs when a molecule binds directly to the active site of an enzyme, the same location where the natural substrate would bind, thereby competitively inhibiting the enzyme's catalytic activity. wikipedia.orgnih.govquora.com This is in contrast to allosteric binding, where a modulator binds to a secondary, topographically distinct site on the protein to induce a conformational change that alters the activity of the active site. wikipedia.orgpharmacologycanada.org

Structural and thermodynamic studies of related sulfamide (B24259) and sulfamate inhibitors have provided high-resolution insights into their interaction with hHint1. acs.orgrcsb.org X-ray crystallography data confirms that these inhibitors bind within the enzyme's active site. rcsb.org This active site is characterized by a conserved sequence motif known as the histidine triad (His-x-His-x-His-x-x), featuring key residues like His110, His112, and His114, which are crucial for substrate binding and catalysis. acs.org The binding of these inhibitors to the active site directly blocks the enzymatic function of hHint1.

| Parameter | Description | Supporting Evidence |

|---|---|---|

| Target Protein | Human Histidine Triad Nucleotide Binding Protein 1 (hHint1) | Identified as a target for sulfamate and sulfamide inhibitors in CNS disorders. google.com |

| Binding Site | Enzyme Active Site (Orthosteric Site) | Inhibitors are designed as nucleotidomimetics to mimic natural substrates. acs.org |

| Interaction Mode | Orthosteric Inhibition | The inhibitor directly occupies the active site, preventing substrate binding and catalysis. nih.govquora.com |

| Key Interacting Residues | Conserved Histidine Triad (e.g., His112) | Crystallographic studies show binding within the active site pocket defined by key histidine residues. rcsb.orgacs.org |

Functional Consequences of Target Engagement in Preclinical Cell-Based Models

Targeting hHint1 with inhibitors like this compound leads to significant functional consequences that have been explored in various preclinical cell-based assays. These effects are primarily linked to the modulation of critical signaling pathways in which hHint1 plays a regulatory role, particularly in neuronal and cancer cells.

The inhibition of hHint1's enzymatic activity disrupts its ability to modulate several key intracellular signaling cascades.

Neuromodulatory Pathways: A primary function of hHint1 is to act as a regulatory scaffold protein that mediates the interaction between G-protein coupled receptors (GPCRs), such as the mu-opioid receptor (MOR), and the N-methyl-D-aspartate receptor (NMDAR). maayanlab.cloudacs.org This cross-talk is critical for regulating neuronal sensitivity and plasticity. Inhibition of hHint1 has been shown to uncouple this MOR-NMDAR interaction, which in turn impacts downstream effectors like protein kinase C gamma (PKCγ). maayanlab.cloudacs.org This modulation of neuronal signaling is central to the investigation of hHint1 inhibitors for neuropathic pain and opioid tolerance. rsc.orgpdbj.org

Calcium Homeostasis: Research has demonstrated that HINT1 regulates cellular Ca2+ signaling. merckmillipore.com Specifically, studies in HINT1 knockout mouse embryonic fibroblasts and knockdown in Neuro-2A neuronal cells showed a significant reduction in store-operated Ca2+ entry (SOCE). merckmillipore.com This effect was linked to the downregulation of the essential SOCE proteins Orai1 and STIM1, indicating that HINT1 inhibition can alter cellular calcium homeostasis. merckmillipore.com

Tumor Suppressor and Apoptotic Pathways: HINT1 is recognized as a tumor suppressor. genecards.org It can physically interact with and inhibit the transcriptional activity of oncogenic factors, including β-catenin and microphthalmia-associated transcription factor (MITF). acs.orgresearchgate.net By inhibiting β-catenin, HINT1 represses the Wnt signaling pathway, which is often overactive in various cancers. researchgate.net Furthermore, HINT1 expression has been linked to the upregulation of pro-apoptotic proteins like p53 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. acs.org

The impact of hHint1 inhibition on signaling pathways translates into observable changes in cellular phenotypes in research models.

Neuronal Cell Phenotypes: In preclinical models, the modulation of the MOR-NMDAR axis by hHint1 inhibitors is studied for its effect on pain-related phenotypes. The goal is to achieve a reduction in mechanical allodynia, a hallmark of neuropathic pain. google.com Additionally, HINT1 has been implicated in behavioral responses to addictive substances in animal models, suggesting that its inhibition can modulate cellular functions underlying addiction. maayanlab.cloud

Cancer Cell Phenotypes: In various cancer cell lines, where HINT1 expression is often suppressed, its functional restoration has been shown to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest at the G0/G1 phase. acs.orgresearchgate.net

DNA Damage Response: HINT1 plays a role in the cellular response to DNA damage by regulating key sensor and effector proteins such as ATM and γ-H2AX. osti.gov Inhibition of HINT1 could therefore alter the phenotypic response of cells to genotoxic stress, affecting DNA repair capacity and cell fate decisions.

Cytoskeletal Organization: In cell culture experiments, HINT1 has been identified as essential for the maturation of cell monolayers. researchgate.net As cells reach confluence, HINT1 relocates from the nucleus to the cytoplasm, where it contributes to the remodeling of the actin cytoskeleton, a fundamental cellular phenotype related to cell shape, adhesion, and tissue integrity. researchgate.net

| Affected System | Downstream Signaling Impact | Observed Cellular Phenotype (Non-Toxicity Assays) |

|---|---|---|

| Central Nervous System | Modulation of MOR-NMDAR cross-talk; altered PKCγ signaling. maayanlab.cloudacs.org | Reduced mechanical allodynia in pain models; altered behavioral responses to addictive substances. maayanlab.cloudgoogle.com |

| Calcium Signaling | Downregulation of Orai1 and STIM1 protein expression. merckmillipore.com | Reduced store-operated Ca2+ entry (SOCE) in fibroblasts and neuronal cells. merckmillipore.com |

| Cancer Biology | Repression of Wnt/β-catenin signaling; upregulation of p53/Bax apoptotic pathways. acs.orgresearchgate.net | Inhibition of cell proliferation; induction of apoptosis and cell cycle arrest. researchgate.net |

| Genomic Integrity | Regulation of ATM and γ-H2AX in response to DNA damage. osti.gov | Altered cellular response to genotoxic stress. osti.gov |

| Cellular Structure | Inhibition of PKC leading to cytoskeletal changes. researchgate.net | Modulation of actin cytoskeleton remodeling during cell monolayer formation. researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 2 Cyclopentylethyl Sulfamate Analogues

Systematic Exploration of Substituent Effects on the Cyclopentyl Ring

The cyclopentyl ring serves as a crucial lipophilic anchor, influencing how the molecule fits into the binding pocket of its target protein. Alterations to this ring are a key strategy in optimizing the compound's properties.

The introduction of substituents onto the cyclopentyl ring can modulate the compound's activity through steric and electronic effects. Research into related cycloalkyl-containing compounds shows that the nature and position of these substituents are critical. For instance, in various inhibitor classes, the presence of electron-withdrawing groups (EWGs) on a terminal ring can positively influence potency. tandfonline.com Studies on steroid sulphatase (STS) inhibitors have demonstrated that substituting an aromatic ring with EWGs like nitro groups or halogens enhances inhibitory activity, with the position of the substituent being a determining factor. tandfonline.com For example, a nitro group at the 4-position of an aromatic ring led to a greater increase in potency than when placed at the 2-position. tandfonline.com

While direct studies on substituted 2-cyclopentylethyl sulfamate (B1201201) are limited, SAR data from analogous systems suggest that larger or different cycloalkyl rings can be more favorable. For example, some studies have found that cyclohexyl derivatives exhibit significantly higher activity than their cyclopentyl counterparts. tandfonline.comresearchgate.net Further work has explored replacing the cyclopentyl ring with larger structures like cycloheptyl or adamantyl rings, with the adamantyl analogues showing promising activity against certain cancer cell lines where the original cyclohexyl derivative was inactive. researchgate.net This suggests that the size and hydrophobic nature of this ring are key to optimizing biological activity.

| Analogue | Ring System | Relative Inhibitory Activity | Reference |

|---|---|---|---|

| Compound A | Cyclopentyl | Baseline | tandfonline.com |

| Compound B | Cyclohexyl | Increased | tandfonline.comresearchgate.net |

| Compound C | Adamantyl | Significantly Increased | researchgate.net |

The conformation of the cyclopentyl ring affects how the entire molecule is presented to the binding site of a biological target. Compared to more rigid or strained rings like cyclopropyl (B3062369), the cyclopentyl ring possesses greater conformational flexibility. This flexibility can be advantageous, allowing the molecule to adopt an optimal conformation for binding. The lower ring strain in cyclopentyl derivatives compared to cyclopropyl analogues also contributes to greater stability. In some molecular contexts, the flexibility of a five-membered ring is considered superior to that of a six-membered ring for receptor interaction, as it may better adapt to the topology of the binding site. drugdesign.org The specific "envelope" or "twist" conformations that the cyclopentyl ring adopts can influence the orientation of the ethyl sulfamate side chain, directly impacting ligand-target recognition.

Role of the Ethyl Linker in Ligand-Target Recognition and Binding Affinity

The ethyl linker, which connects the cyclopentyl ring to the sulfamate moiety, plays a critical role in determining the spatial relationship between these two key functional groups. The length, rigidity, and chemical nature of this linker are pivotal for achieving optimal binding affinity and selectivity. frontiersin.org Studies on various bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), have shown that the linker's composition has a profound impact on the molecule's properties, including cell permeability and its ability to adopt a biologically active conformation. diva-portal.org

The thermodynamics of binding are significantly influenced by the linker. Its primary role is often entropic; a flexible linker must balance the entropic cost of restricting its conformation upon binding with providing the optimal length and vector for the binding moieties. nih.gov Research on tethered ligands demonstrates that binding affinity (measured as effective molarity) reaches a maximum when the linker has the optimal length to span the distance between its anchor point and the binding site. nih.gov For 2-cyclopentylethyl sulfamate, the two-carbon length of the ethyl group appears to provide a suitable distance and degree of flexibility, allowing the cyclopentyl group and the sulfamate moiety to engage their respective binding pockets simultaneously and effectively. Altering this linker, for instance by increasing its length or introducing rigidity with double bonds or cyclic structures, would be a key area for SAR exploration.

Contribution of the Sulfamate Moiety to Efficacy and Selectivity

The sulfamate group (-O-SO₂NH₂) is a critical pharmacophore in many biologically active molecules, including anticonvulsants and steroid sulfatase inhibitors. nih.gov Its importance stems from its ability to act as a potent hydrogen-bond donor and acceptor, as well as its unique chemical reactivity that can lead to irreversible inhibition. The sulfamate moiety is often considered a key mediator of interaction with target enzymes, such as carbonic anhydrases, where it can bind to the zinc ion in the active site. frontiersin.orgfrontiersin.org

| Compound | Key Functional Group | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| Ibrutinib | Acrylamide | BTK | ~10 | acs.org |

| Ibrutinib Analogue 3c | Alkyl Sulfamate Acylamide | BTK | ~10 | acs.org |

| Ibrutinib Analogue 3e | Phenyl Sulfamate Acylamide | BTK | 100 | acs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For this compound derivatives, a QSAR study would involve several key steps. First, a dataset of analogues with measured biological activities (e.g., IC₅₀ values) would be compiled. nih.gov Next, a wide range of molecular descriptors for each analogue would be calculated. These descriptors quantify various aspects of the molecular structure, such as steric properties (e.g., molecular volume), electronic properties (e.g., partial charges, dipole moment), and hydrophobic properties (e.g., LogP). imist.ma

Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like k-Nearest Neighbors (kNN), a model is built to find the best correlation between a subset of these descriptors and the observed biological activity. nih.govnih.gov For example, a QSAR model for this series might reveal that increased activity is positively correlated with the hydrophobicity of the cycloalkyl ring and negatively correlated with the steric bulk of substituents near the sulfamate group. The resulting model must be rigorously validated using internal (e.g., cross-validation, Y-randomization) and external (using a test set of compounds not included in model training) methods to ensure its robustness and predictive power. nih.govfrontiersin.org A validated QSAR model can then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding and prioritizing synthetic efforts toward more potent compounds. mdpi.com

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a strategy in medicinal chemistry used to swap one functional group or molecular fragment for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.govspirochem.com This strategy can be systematically applied to the this compound scaffold.

Cyclopentyl Ring: Classic bioisosteres for a cyclopentyl ring include other cyclic systems or aromatic rings. A cyclohexyl ring has been shown to improve activity in similar sulfamate-containing inhibitors. researchgate.net A phenyl or thiophene (B33073) ring could also be explored to probe for potential pi-stacking interactions in the target's binding pocket. cambridgemedchemconsulting.com

Ethyl Linker: The flexible ethyl linker could be replaced with more rigid structures to lock the molecule into a more favorable binding conformation. Potential bioisosteres include a cyclopropyl ring, a vinylene (-CH=CH-) group, or an ethynylene (-C≡C-) group. Alternatively, replacing a CH₂ unit with an oxygen atom could create a more polar ether linker, potentially altering solubility and metabolic stability.

Sulfamate Moiety: The sulfamate group itself is often a bioisosteric replacement for phosphate (B84403) or carboxylate groups. nih.gov Finding a suitable replacement for the sulfamate group is challenging due to its unique properties. However, groups like N-acyl sulfonamides or phosphonates could be considered. A key replacement explored in related compounds is the cyclic sulfate, which has shown enhanced potency in analogues of the anticonvulsant topiramate. nih.gov Sulfonamides are also common bioisosteres for carboxylic acids and can offer improved metabolic stability and membrane permeability. drughunter.com

| Original Fragment | Potential Bioisostere | Rationale for Replacement | Reference |

|---|---|---|---|

| Cyclopentyl | Cyclohexyl, Adamantyl | Increase lipophilicity and optimize fit in hydrophobic pocket. | researchgate.net |

| Cyclopentyl | Phenyl, Thiophene | Introduce potential for aromatic interactions (e.g., π-π stacking). | cambridgemedchemconsulting.com |

| -CH₂-CH₂- (Ethyl) | -CH=CH- (Vinylene) | Increase rigidity, fix conformation. | cambridgemedchemconsulting.com |

| -O-SO₂NH₂ (Sulfamate) | Cyclic Sulfate | Enhance potency, alter binding mode. | nih.gov |

| -O-SO₂NH₂ (Sulfamate) | N-Acyl Sulfonamide | Modulate electronic properties and hydrogen bonding capacity. | drughunter.com |

Computational Analysis of this compound: A Literature Review

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research specifically detailing the computational chemistry and theoretical investigations of the compound This compound .

The user's request specified a detailed article covering:

Molecular Docking and Ligand-Protein Interaction Prediction: Including analysis of binding poses, key intermolecular interactions, scoring functions, and binding affinity predictions.

Molecular Dynamics Simulations: For conformational analysis, characterizing flexibility, and simulating ligand-target complex stability.

Quantum Chemical Calculations: To determine electronic properties and predict reactivity.

While general methodologies for these computational techniques are well-documented, and studies exist for structurally related moieties (such as the cyclopentylethyl group within larger, more complex molecules or other sulfamate-containing compounds), no integrated computational study focused solely on This compound could be located.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline and focuses exclusively on this specific compound without access to dedicated research that does not appear to be in the public domain. The creation of such an article would require speculative or fabricated data, which falls outside the scope of providing factual and verifiable information.

Computational Chemistry and Theoretical Investigations of 2 Cyclopentylethyl Sulfamate

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Determination of Electrostatic Potentials and Charge Distribution

The molecular electrostatic potential (MEP) surface and atomic charge distribution are fundamental properties that dictate a molecule's reactivity and its non-covalent interactions with other molecules, such as proteins or DNA. These properties are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT).

The MEP surface illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For 2-Cyclopentylethyl sulfamate (B1201201), the oxygen atoms of the sulfamate group are expected to be the most electron-rich regions, indicated by a strong negative electrostatic potential. These sites are prone to interactions with electron-deficient atoms, such as metal ions or hydrogen bond donors in a protein's active site. Conversely, the hydrogen atom on the sulfamate nitrogen and the protons on the carbon adjacent to the sulfamate group would exhibit a positive electrostatic potential, making them likely hydrogen bond donors.

The distribution of partial atomic charges quantifies this electronic landscape. While specific, experimentally verified charge data for 2-Cyclopentylethyl sulfamate is unavailable, the following table provides an illustrative example of typical partial atomic charges that would be expected from a computational analysis.

Illustrative Data Table: Predicted Partial Atomic Charges for this compound (Note: These values are hypothetical and serve for illustrative purposes only.)

| Atom/Group | Predicted Partial Charge (e) | Rationale |

| Sulfamate Sulfur (S) | +1.2 to +1.5 | Highly positive due to bonding with three highly electronegative oxygen and one nitrogen atom. |

| Sulfamate Oxygens (O) | -0.6 to -0.8 | Highly electronegative, representing the primary sites of negative electrostatic potential. |

| Sulfamate Nitrogen (N) | -0.5 to -0.7 | Electronegative, but less so than oxygen; its charge is influenced by the attached hydrogen and sulfur. |

| Cyclopentyl Group Carbons | -0.2 to +0.1 | Generally non-polar, with slight variations depending on their position within the ring. |

| Ethyl Bridge Carbons | -0.1 to +0.2 | The carbon adjacent to the sulfamate oxygen will be more positive due to the inductive effect. |

These charge distributions are critical for understanding how the molecule docks into a receptor, as electrostatic complementarity is a key driver of binding affinity.

Prediction of Sites of Metabolic Transformation (theoretical, non-human)

Computational tools can predict the most likely sites on a molecule to undergo metabolic transformation. These predictions are based on factors such as the reactivity of specific atoms, bond dissociation energies, and the accessibility of sites to metabolic enzymes, primarily the Cytochrome P450 (CYP) family.

For this compound, several potential metabolic pathways can be hypothesized:

Hydroxylation of the Cyclopentyl Ring: The aliphatic cyclopentyl ring is a prime target for oxidation by CYP enzymes. Hydroxylation can occur at various positions, often at the less sterically hindered carbons or at positions leading to the most stable radical intermediate (e.g., a tertiary carbon if one were present).

Oxidation of the Ethyl Bridge: The ethyl linker could also be a site of hydroxylation.

N-Dealkylation or O-Dealkylation: While less common for the sulfamate group itself compared to amides or ethers, cleavage of the C-O bond linking the ethyl group to the sulfamate moiety is a theoretical possibility.

Sulfatase-mediated Hydrolysis: The sulfamate group itself could be hydrolyzed by sulfatase enzymes, which would cleave the O-S bond, releasing the cyclopentylethyl alcohol and a sulfamate salt. This is a known metabolic pathway for some sulfamate-containing drugs.

The following table details these potential transformations.

Illustrative Data Table: Predicted Metabolic Transformations of this compound (Note: These predictions are theoretical and not based on experimental data for this specific compound.)

| Type of Transformation | Predicted Site | Potential Metabolite |

| Aliphatic Hydroxylation (Omega-1) | C3 or C4 position of the cyclopentyl ring | Hydroxy-cyclopentylethyl sulfamate |

| Aliphatic Hydroxylation (Omega) | C5 position of the cyclopentyl side chain | Carboxy-cyclopentylethyl sulfamate (after oxidation) |

| Ethyl Bridge Hydroxylation | Carbon atom of the ethyl bridge | Hydroxy-ethyl-cyclopentyl sulfamate |

| Sulfamate Group Hydrolysis | Sulfamate O-S bond | Cyclopentylethanol and Sulfamic acid |

Preclinical Pharmacological and Biological Efficacy Studies of 2 Cyclopentylethyl Sulfamate in Research Models

Preclinical Pharmacokinetic Profiling in Research Animals (Excluding Clinical ADME and Safety)

No studies detailing the preclinical pharmacokinetic profile of 2-Cyclopentylethyl sulfamate (B1201201) in any research animal models were found.

There is no available data from preclinical studies to characterize the absorption and tissue distribution of 2-Cyclopentylethyl sulfamate in animal models. Research on the concentration of this specific compound in various tissues following administration has not been published.

Information regarding the in vivo metabolic stability of this compound is not present in the reviewed scientific literature. There are no published studies that have identified the metabolites of this compound in any animal models. Therefore, no data tables on its metabolic pathways or the structural identification of its metabolites can be provided.

Analytical and Bioanalytical Methodologies for Research on 2 Cyclopentylethyl Sulfamate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental to determining the purity of 2-Cyclopentylethyl sulfamate (B1201201) and quantifying its presence in various samples. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfamates. The separation is typically achieved on a reversed-phase column, where the polarity of the mobile phase is adjusted to control the retention of the analyte.

For purity assessment, a gradient elution method is often preferred to resolve the main compound from any potential impurities. The choice of detector is crucial and depends on the physicochemical properties of 2-Cyclopentylethyl sulfamate. Since the compound lacks a strong chromophore, direct UV detection may offer limited sensitivity. tandfonline.com However, if impurities are UV-active, this method can be effective. More universal detection methods, such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD), can be employed for quantification without reliance on chromophores. For enhanced sensitivity and selectivity, coupling HPLC with a mass spectrometer (LC-MS) is the method of choice. nih.govhelixchrom.com

Table 1: Representative HPLC Conditions for the Analysis of Simple Sulfamates

| Parameter | Condition 1: Reversed-Phase with UV Detection | Condition 2: Reversed-Phase with MS Detection |

|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C18 or HILIC (e.g., 2.1 x 100 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile (B52724) | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes | Optimized based on analyte retention |

| Flow Rate | 1.0 mL/min | 0.4 mL/min |

| Detection | UV at 210 nm | Mass Spectrometry (ESI negative ion mode) |

| Injection Volume | 10 µL | 5 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. japsonline.com Since sulfamates are generally non-volatile due to their polarity, a derivatization step is typically required to increase their volatility and thermal stability. jfda-online.com Common derivatization approaches include silylation, which replaces the acidic proton on the sulfamate nitrogen with a trimethylsilyl (B98337) (TMS) group, or alkylation. jfda-online.com

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample, and the mass spectrometer provides mass information that aids in the identification and quantification of the compound. This technique is particularly useful for identifying volatile impurities or degradation products.

Spectroscopic Characterization Methods in Research (Excluding Basic Compound Identification)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of chemical compounds in a research context. Beyond initial identification, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research

NMR spectroscopy is one of the most powerful tools for the unambiguous structural confirmation of organic molecules. core.ac.uk For this compound, 1H NMR would confirm the presence and connectivity of the cyclopentyl and ethyl groups through characteristic chemical shifts and spin-spin coupling patterns. libretexts.org The protons on the carbon adjacent to the oxygen of the sulfamate ester and the protons of the cyclopentyl ring would have distinct signals. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination of Metabolites

HRMS is a critical tool in metabolism studies as it provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. chromatographyonline.com In the context of preclinical research on this compound, HRMS would be employed to identify potential metabolites in biological matrices. nih.govfrontiersin.org

By comparing the accurate mass of a potential metabolite to that of the parent compound, the type of metabolic transformation (e.g., hydroxylation, oxidation) can be inferred. chromatographyonline.com When coupled with liquid chromatography (LC-HRMS), this technique allows for the separation of various metabolites followed by their accurate mass determination and proposed elemental composition. mdpi.com Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument can further provide structural information on the metabolites by analyzing their fragmentation patterns. nih.govnih.gov

Development of Bioanalytical Assays for Quantification in Preclinical Biological Matrices (Non-Human, Research Focus)

The development of robust and validated bioanalytical assays is a prerequisite for conducting pharmacokinetic and metabolism studies in preclinical animal models. onlinepharmacytech.infoslideshare.net The goal is to accurately quantify the concentration of this compound and its major metabolites in biological matrices such as plasma, urine, and tissue homogenates. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed. nih.govonlinepharmacytech.info The development of an LC-MS/MS assay involves several key steps:

Sample Preparation: The analyte must be extracted from the complex biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. onlinepharmacytech.infomdpi.com The choice of method depends on the physicochemical properties of the analyte and the nature of the matrix.

Chromatographic Separation: A suitable HPLC or UHPLC (Ultra-High-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components that could cause ion suppression or enhancement in the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion of the analyte is selected and fragmented, and a specific product ion is monitored for quantification.

Method Validation: The assay must be rigorously validated according to regulatory guidelines to ensure its reliability. slideshare.net Validation parameters include accuracy, precision, selectivity, sensitivity (lower limit of quantification), recovery, matrix effect, and stability of the analyte in the biological matrix under various storage conditions. mdpi.comresearchgate.net

Table 2: Key Parameters for a Typical LC-MS/MS Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | To determine the closeness of measured concentration to the true concentration. |

| Precision | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) | To assess the reproducibility of the method. |

| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. | To ensure the method can differentiate the analyte from other components in the matrix. |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | To define the lower end of the quantifiable range. |

| Recovery | Consistent and reproducible extraction efficiency. | To measure the efficiency of the sample preparation process. |

| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the biological matrix. | To evaluate the influence of the matrix on the ionization of the analyte. |

| Stability | Analyte should be stable under expected sample handling and storage conditions. | To ensure the integrity of the samples from collection to analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS is the preferred technique for the quantification of sulfamate-containing compounds in biological fluids due to its high sensitivity, selectivity, and speed. cda-amc.ca The development of a reliable LC-MS/MS method for this compound would likely parallel the approaches used for topiramate.

Chromatographic separation is typically achieved using reverse-phase chromatography. A C18 column is a common choice, providing good retention and separation of the analyte from endogenous matrix components. nih.govaesnet.orgnih.govresearchgate.netnih.gov Gradient or isocratic elution with a mobile phase consisting of an organic solvent (such as acetonitrile or methanol) and an aqueous component (often containing additives like ammonium (B1175870) acetate (B1210297) or triethylamine (B128534) to improve peak shape and ionization efficiency) is employed. nih.govjapsonline.com

For detection, a triple quadrupole mass spectrometer is utilized, operating in either positive or negative electrospray ionization (ESI) mode. nih.govnih.gov Given the presence of the sulfamate group, negative ESI mode has been shown to be effective for topiramate, monitoring the deprotonated molecule [M-H]⁻. nih.govnih.govnih.gov The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for selectivity. For topiramate, common transitions include m/z 338.0 → 77.5 and 338.3 → 78.0. nih.govaesnet.orgnih.gov For this compound, the precursor ion would correspond to its molecular weight, and characteristic product ions would be identified through infusion experiments. The use of a stable isotope-labeled internal standard, such as a deuterated analog (e.g., topiramate-d12), is highly recommended to correct for matrix effects and variations in instrument response. aesnet.orgnih.gov

The table below summarizes typical LC-MS/MS parameters that could be adapted for the analysis of this compound based on established methods for topiramate.

| Parameter | Typical Conditions |

| Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 2.6 µm) nih.gov |

| Mobile Phase A | Water with 0.1% formic acid or ammonium acetate nih.govjapsonline.com |

| Mobile Phase B | Acetonitrile or Methanol nih.govjapsonline.com |

| Elution | Gradient or Isocratic nih.govjapsonline.com |

| Flow Rate | 0.2 - 0.5 mL/min |

| Mass Spectrometry | |

| Ionization Mode | Negative Electrospray Ionization (ESI-) nih.govnih.govnih.gov |

| Monitored Transition | Analyte-specific precursor > product ion pair |

| Internal Standard | Stable isotope-labeled analog |

Sample Preparation Strategies for Complex Biological Samples

The goal of sample preparation is to extract this compound from the biological matrix (e.g., plasma, urine), remove interfering substances like proteins and phospholipids, and concentrate the analyte to improve sensitivity. cda-amc.ca The choice of technique depends on the desired level of cleanliness, sample throughput, and the nature of the biological matrix.

Protein Precipitation (PP): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile, is added to the plasma sample to precipitate proteins. cda-amc.caaesnet.orgnih.gov After centrifugation, the supernatant containing the analyte is injected into the LC-MS/MS system. While fast and inexpensive, PP may result in less clean extracts and potential matrix effects. cda-amc.ca

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent (e.g., a mixture of ethyl acetate and diethyl ether). nih.govnih.gov This technique generally provides cleaner extracts than PP. cda-amc.ca The selection of the organic solvent is critical to ensure efficient extraction of the analyte while minimizing the co-extraction of interfering compounds.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts. cda-amc.canih.gov It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a strong solvent. Different sorbent chemistries (e.g., C18, mixed-mode cation exchange) can be used depending on the physicochemical properties of this compound. nih.gov

The following table outlines the key features of these common sample preparation techniques.

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PP) | Precipitation of proteins with an organic solvent. cda-amc.ca | Simple, fast, and low cost. cda-amc.ca | Less clean extracts, potential for matrix effects. cda-amc.ca |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. cda-amc.ca | Cleaner extracts than PP, good recovery. cda-amc.ca | More labor-intensive and time-consuming. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. cda-amc.ca | High purity of extracts, potential for automation. cda-amc.ca | Higher cost and method development can be more complex. |

The validation of the chosen analytical method is a critical final step and should be performed according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability for its intended purpose.

Future Research Directions and Translational Perspectives for 2 Cyclopentylethyl Sulfamate

Exploration of Novel Biological Targets for Sulfamate-Based Chemistries

The sulfamate (B1201201) group is a key feature in numerous bioactive compounds, known to interact with a diverse range of biological targets. researchgate.net The future exploration of 2-Cyclopentylethyl sulfamate will likely involve screening it against enzymes and receptors that are known to be modulated by other sulfamate-containing molecules. These investigations could unveil novel therapeutic possibilities for this specific chemical entity.

Potential biological targets for sulfamate derivatives include enzymes like steroid sulfatase (STS), carbonic anhydrases (CAs), and urease. nih.govnih.govnih.gov STS is a critical enzyme in the biosynthesis of steroid hormones, and its inhibition is a strategy in hormone-dependent cancers. nih.govnih.gov Carbonic anhydrases are involved in pH regulation and are targets for various pathologies, including glaucoma and cancer. nih.govnih.gov The inhibition of urease by sulfamate derivatives has also been explored, presenting a strategy against ureolytic bacterial infections, such as those caused by Helicobacter pylori. nih.gov

Furthermore, sulfamate-containing compounds have been investigated as inhibitors of aminoacyl-tRNA synthetases, offering potential as new classes of antibiotics. nih.gov Other identified targets for the broader sulfamate class include acyl coenzyme A:cholesterol acyltransferase (ACAT), microtubules, and enzymes within the ubiquitin-like modifier pathways, such as NEDD8-activating enzyme (NAE) and small ubiquitin-like modifiers (SUMO)-activating enzyme (SAE). nih.govnih.gov Screening this compound against these targets could reveal its specific inhibitory profile and guide future preclinical development.

Table 1: Potential Biological Targets for this compound Based on Sulfamate-Class Activity

| Biological Target | Associated Disease/Process | Rationale for Investigation |

|---|---|---|

| Steroid Sulfatase (STS) | Hormone-Dependent Cancers | The sulfamate moiety is a known STS-inhibiting pharmacophore. nih.govnih.gov |

| Carbonic Anhydrases (e.g., CA IX, CA XII) | Cancer, Glaucoma | Many sulfamates are potent CA inhibitors. nih.govnih.gov |

| Urease | Bacterial Infections (H. pylori) | Sulfamate derivatives have shown potent urease inhibitory effects. nih.gov |

| Aminoacyl-tRNA Synthetases (aaRSs) | Drug-Resistant Infections | This enzyme class represents a novel target for sulfamate-based antibiotics. nih.gov |

| Acyl Coenzyme A:Cholesterol Acyltransferase (ACAT) | Hyperlipidemia, Atherosclerosis | Some sulfamates have shown potent inhibitory activity against ACAT. nih.gov |

Development of Advanced Delivery Systems for Targeted Research Applications in Animal Models

To effectively study the biological activity of this compound in vivo, advanced drug delivery systems could be employed. These systems are designed to improve the compound's solubility, stability, and biodistribution, allowing for targeted delivery to specific tissues or cells in animal models. This approach is critical for obtaining clear and reproducible results in preclinical research settings.

Nanoparticle-based systems, such as polymeric nanoparticles and liposomes, offer a versatile platform for encapsulating small molecules like this compound. mdpi.com For instance, nanoparticles formulated from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the encapsulated compound from premature degradation and facilitate controlled release. mdpi.com The surface of these nanoparticles can be functionalized with specific ligands (e.g., antibodies, peptides, or aptamers) to actively target receptors that are overexpressed on specific cell types being studied in a disease model. mdpi.com This active targeting strategy enhances the concentration of the compound at the site of interest, minimizing off-target effects and allowing for a more precise investigation of its biological function.

Another approach involves the use of immunopolymersomes, which are self-assembled structures that can be conjugated with antibodies to direct the delivery of their payload. mdpi.com For research in cancer models, antibodies targeting tumor-specific antigens could be used to deliver this compound directly to cancer cells. These advanced delivery systems are instrumental in preclinical studies to validate biological targets and understand the compound's mechanism of action in a complex physiological environment.

Table 2: Comparison of Advanced Delivery Systems for Preclinical Research

| Delivery System | Description | Potential Application for this compound |

|---|---|---|

| Polymeric Nanoparticles (e.g., PLGA) | Biocompatible and biodegradable particles that encapsulate the compound. mdpi.com | Enhancing stability and enabling controlled release in systemic circulation during animal studies. |

| Liposomes | Vesicles composed of a lipid bilayer that can carry both hydrophilic and hydrophobic compounds. | Improving solubility and altering pharmacokinetic profiles in vivo. |

| Immunopolymersomes | Polymer-based vesicles with surface-conjugated antibodies for targeting. mdpi.com | Targeted delivery to specific cell types (e.g., cancer cells) in animal models to study localized effects. |

Integration of this compound into Combination Strategies in Preclinical Research

In preclinical research, particularly in oncology, combination strategies are often employed to achieve synergistic effects or overcome potential resistance mechanisms. cancerletter.com Investigating this compound in combination with other established research compounds or therapeutic agents could reveal enhanced efficacy in various disease models. The rationale for a specific combination would depend on the identified biological target of this compound.

For example, if this compound is found to be an inhibitor of carbonic anhydrase IX (CA IX), a target associated with hypoxic tumors, it could be combined with cytotoxic agents in preclinical cancer models. nih.gov Research on other ureido-substituted sulfamates has shown that CA IX/XII inhibitors can be particularly effective when combined with conventional chemotherapies like cisplatin (B142131) in models of small cell lung cancer and triple-negative breast cancer. nih.gov Such a combination could potentially overcome resistance to standard agents and lead to a more profound anti-tumor response.

A combination approach allows researchers to probe complex biological pathways from multiple angles. By inhibiting two distinct but related pathways simultaneously, it may be possible to prevent compensatory signaling that could otherwise circumvent the effect of a single agent. cancerletter.com Preclinical studies would involve cell-based assays to determine synergy, followed by in vivo experiments in animal models to validate the efficacy and mechanistic basis of the combination.

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches for Sulfamate Synthesis

The synthesis of this compound and its analogs for research purposes can benefit from emerging methodologies that prioritize efficiency, safety, and environmental sustainability. These principles, often referred to as "green chemistry," aim to reduce waste, avoid hazardous materials, and improve energy efficiency in chemical synthesis. nih.govjctjournal.com

Traditional methods for creating sulfamates can be advanced by adopting modern synthetic strategies. For example, catalyst-free reactions conducted in greener solvents represent a significant improvement over methods requiring harsh conditions or toxic reagents. researchgate.net The use of environmentally benign solvents, such as water or cyclopentyl methyl ether, can replace more hazardous chlorinated solvents, thereby reducing the environmental impact of the synthesis. jctjournal.comdntb.gov.ua

Furthermore, principles such as atom economy, which measures the amount of starting materials that become incorporated into the final product, guide the design of more efficient synthetic routes. jctjournal.com Methodologies like one-pot or multicomponent reactions, where multiple synthetic steps are combined without isolating intermediates, can streamline the synthesis of sulfamate derivatives, saving time, resources, and reducing waste. nih.gov Applying these sustainable approaches to the synthesis of this compound would not only be environmentally responsible but could also lead to more cost-effective and scalable production for extensive preclinical evaluation.

Table 3: Green Chemistry Principles for Sulfamate Synthesis

| Principle | Description | Application to this compound Synthesis |

|---|---|---|

| Waste Prevention | Design syntheses to prevent waste rather than treating it after it has been created. nih.gov | Utilizing one-pot reaction sequences to minimize intermediate purification steps and solvent waste. |

| Atom Economy | Maximize the incorporation of all materials used in the process into the final product. jctjournal.com | Designing synthetic routes that form the sulfamate moiety with minimal byproducts. |

| Safer Solvents and Auxiliaries | Avoid using auxiliary substances (e.g., solvents) or make them innocuous. jctjournal.com | Replacing volatile organic solvents with water, ionic liquids, or eco-friendly options like cyclopentyl methyl ether. nih.govdntb.gov.ua |

| Use of Catalysis | Catalytic reagents are superior to stoichiometric reagents. nih.gov | Developing catalytic (rather than stoichiometric) methods for sulfamoylation to reduce reagent use and waste. |

| Design for Energy Efficiency | Minimize the energy requirements of chemical processes. nih.gov | Exploring microwave-assisted or mechanochemical syntheses that can proceed rapidly at room temperature. nih.gov |

Utilization of this compound as a Chemical Probe for Fundamental Biological Discoveries

Should this compound be found to be a potent and selective modulator of a specific biological target, it could be developed into a valuable chemical probe. Chemical probes are small molecules used as tools to investigate the roles of proteins and other biomolecules in complex biological systems. pitt.edu A well-characterized probe can provide crucial insights into biological pathways and serve as a proof-of-concept for developing new therapeutic agents. pitt.edu

To serve as a reliable chemical probe, this compound would need to exhibit several key characteristics. High potency (activity at low concentrations) is necessary to minimize off-target effects. Crucially, it must demonstrate high selectivity for its intended target over other related proteins to ensure that the observed biological effects can be confidently attributed to the modulation of that specific target. The compound should also be cell-permeable and have a known mechanism of action.

If these criteria are met, this compound could be used in a variety of experimental settings. In cell culture, it could be used to study signaling cascades and cellular processes regulated by its target. In animal models, it could help elucidate the physiological or pathophysiological role of the target protein in the context of a whole organism. Such studies are fundamental to validating new drug targets and understanding the intricate mechanisms that underpin health and disease. pitt.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclopentylethyl sulfamate, and how can purity be optimized during synthesis?

- Methodological Answer : Synthesis typically involves sulfamation of 2-cyclopentylethanol using sulfamoyl chloride or sulfur trioxide-amine complexes. To optimize purity:

- Use anhydrous conditions to prevent hydrolysis of the sulfamoyl group.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (e.g., ethanol/water mixtures).

- Validate purity using HPLC (C18 column, UV detection at 210–220 nm) and confirm structural integrity via H/C NMR (e.g., characteristic sulfamate proton at δ 3.5–4.0 ppm and cyclopentyl CH signals) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR identifies cyclopentyl protons (multiplet at δ 1.5–2.5 ppm) and sulfamate NH/CH groups. C NMR confirms the sulfamate carbonyl carbon (δ 160–165 ppm).

- Mass Spectrometry : High-resolution ESI-MS or GC-MS detects the molecular ion peak (e.g., [M+H] at m/z 208.1 for CHNOS).

- HPLC : Reverse-phase methods with UV or MS detection ensure quantitative purity assessment. Include retention time comparisons with authentic standards .

Advanced Research Questions

Q. How does the stability of this compound vary under different pH and temperature conditions, and what degradation products form?

- Methodological Answer :

- Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–10, 37°C) and monitor via HPLC. Sulfamates are prone to hydrolysis under acidic conditions, releasing cyclopentylethanol and sulfamic acid .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures.

- Degradation pathways: Acidic conditions favor N–S bond cleavage; neutral/alkaline conditions may yield cyclopentylethylamine via de-sulfamation.

Q. What analytical challenges arise in detecting trace impurities or epimeric forms of this compound, and how can they be resolved?

- Methodological Answer :

- Impurity Profiling : Use LC-MS/MS with ion-trap detectors to identify low-abundance byproducts (e.g., sulfonic acid derivatives).

- Epimer Detection : Chiral HPLC (e.g., Chiralpak AD-H column) or capillary electrophoresis (CE) with cyclodextrin additives resolves stereoisomers. Validate with H NMR coupling constants for axial/equatorial proton configurations .

Q. How can mechanistic studies elucidate the biological activity of this compound, particularly its enzyme inhibition or receptor interactions?

- Methodological Answer :

- Kinetic Assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using fluorescence-based or colorimetric assays. Compare with known inhibitors (e.g., acetazolamide).

- Molecular Docking : Use software like AutoDock Vina to model sulfamate-enzyme interactions, focusing on hydrogen bonding with active-site residues.

- In Vivo Studies : Administer radiolabeled C-2-cyclopentylethyl sulfamate in animal models to track biodistribution and metabolite formation .

Q. How should researchers address contradictions in literature data regarding the reactivity or biological effects of sulfamate derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental conditions (e.g., solvent systems, assay pH) across studies to identify confounding variables.

- Reproducibility Tests : Replicate key studies using standardized protocols (e.g., USP guidelines for dissolution testing).

- Error Source Analysis : Quantify batch-to-batch variability in compound purity or stereochemical composition using qNMR or chiral chromatography .

Key Considerations for Researchers

- Synthesis : Prioritize anhydrous conditions and post-synthesis purification to minimize hydrolytic byproducts .

- Characterization : Combine orthogonal techniques (NMR, MS, HPLC) to confirm identity and purity .

- Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectral data in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.